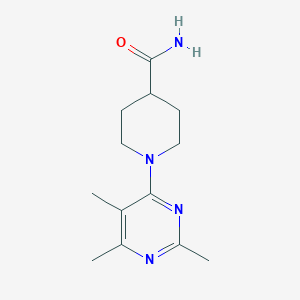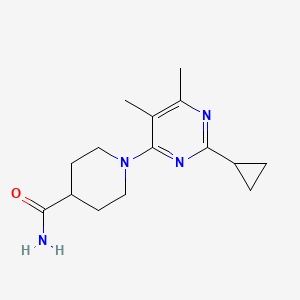
1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to the arrest of cell cycle progression and induction of apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the arrest of cell proliferation and induction of apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . Inhibition of CDK2 can lead to alterations in cell cycle progression and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
1-(2,5,6-Trimethylpyrimidin-4-yl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit DNA gyrase, an essential enzyme involved in DNA replication and transcription This interaction is crucial as it can lead to the disruption of bacterial DNA processes, making it a potential candidate for antibacterial drug development
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving human foreskin fibroblasts, the compound demonstrated significant antiviral activity, suggesting its potential in antiviral therapies . Moreover, its impact on cell signaling pathways, such as those involving protein kinase B (Akt), highlights its role in regulating cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA necessary for replication and transcription . This inhibition leads to DNA damage and cell death in bacterial cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, although detailed mechanisms remain to be explored.
Preparation Methods
The synthesis of 1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 2,5,6-trimethylpyrimidine with piperidine-4-carboxylic acid under suitable conditions to form the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Comparison with Similar Compounds
1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Used for its antiviral and anticancer properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Tetrandine: Exhibits anticancer and anti-inflammatory activities. The uniqueness of this compound lies in its specific structural features and potential therapeutic applications, which are distinct from other similar compounds.
Properties
IUPAC Name |
1-(2,5,6-trimethylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-8-9(2)15-10(3)16-13(8)17-6-4-11(5-7-17)12(14)18/h11H,4-7H2,1-3H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXMQBSCHWATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6456464.png)
![7-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6456487.png)
![5-[3-(4-butoxyphenyl)-1H-pyrazol-4-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6456492.png)
![2-(1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B6456495.png)
![methyl 3-[(benzylcarbamothioyl)amino]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6456507.png)


![1-methyl-5-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B6456525.png)


![3-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456548.png)
![3-cyclopropyl-1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456556.png)
![1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456557.png)
![3-cyclopropyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6456565.png)
